molecular formula C19H28F2N2O B5375200 2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-diethylacetamide

2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-diethylacetamide

Cat. No. B5375200
M. Wt: 338.4 g/mol
InChI Key: PGNKMTHETVEYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-diethylacetamide, commonly known as DFE, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFE is a piperidine derivative that belongs to the class of compounds known as amides. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of DFE is not fully understood, but it is thought to involve the modulation of various neurotransmitters in the brain. DFE has been found to bind to and modulate the activity of several receptors, including the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the alpha-2 adrenergic receptor.
Biochemical and Physiological Effects:
DFE has been found to have a wide range of biochemical and physiological effects. It has been found to possess analgesic, anti-inflammatory, and anxiolytic effects. DFE has also been found to modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and serotonin. Additionally, DFE has been found to have a positive effect on cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DFE in laboratory experiments is its wide range of biological activities. DFE has been found to have analgesic, anti-inflammatory, and anxiolytic effects, making it a promising candidate for various research applications. However, one limitation of using DFE in laboratory experiments is its potential toxicity. DFE has been found to have toxic effects at high doses, which may limit its use in certain research applications.

Future Directions

There are several potential future directions for research involving DFE. One potential direction is to investigate the potential use of DFE as a treatment for various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Another potential direction is to investigate the potential use of DFE as a cognitive enhancer, particularly in the treatment of age-related cognitive decline. Additionally, further research is needed to fully understand the mechanism of action of DFE and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of DFE involves the reaction of 3,4-difluorophenethylamine with diethylacetamide in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of DFE as the final product. The synthesis of DFE is a relatively straightforward process and can be carried out in a laboratory setting with relative ease.

Scientific Research Applications

DFE has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including analgesic, anti-inflammatory, and anxiolytic effects. DFE has also been found to modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and serotonin.

properties

IUPAC Name

2-[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28F2N2O/c1-3-23(4-2)19(24)14-22-11-5-6-16(13-22)8-7-15-9-10-17(20)18(21)12-15/h9-10,12,16H,3-8,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNKMTHETVEYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1CCCC(C1)CCC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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